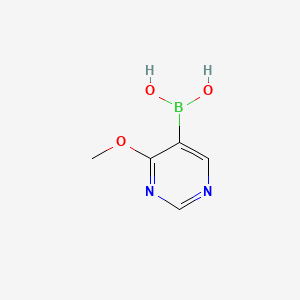
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an acetate group. It is derived from ergosterol, a sterol found in fungi and some plants. The compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate typically involves multiple steps starting from ergosterol. The process includes:
Oxidation: Ergosterol is first oxidized to introduce hydroxyl groups at specific positions.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex steroids and as a model compound for studying steroid chemistry.
Biology: The compound is studied for its potential biological activities, including antifungal and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in steroid metabolism and signaling.
Pathways: It modulates pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ergosterol: The parent compound from which (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is derived.
Cholesterol: A structurally similar sterol found in animals.
Stigmasterol: A plant sterol with similar biological activities.
Uniqueness
This compound is unique due to its specific hydroxylation and acetylation pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
69425-75-8 |
|---|---|
Fórmula molecular |
C30H48O4 |
Peso molecular |
472.71 |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H48O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8,12,17,19,22-26,32-33H,9-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,23+,24-,25+,26+,28+,29-,30?/m1/s1 |
Clave InChI |
MPBPFMYKSVXXKU-KDERHSRRSA-N |
SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



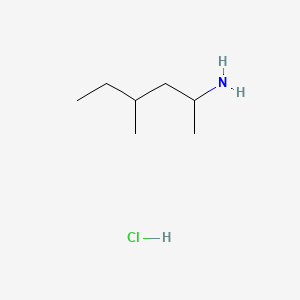


![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
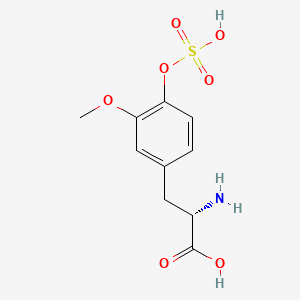
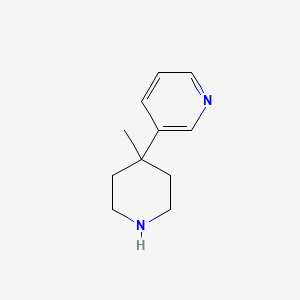
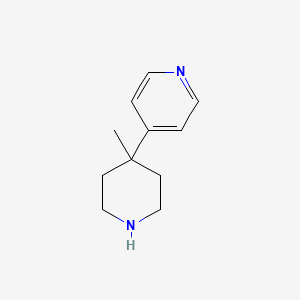
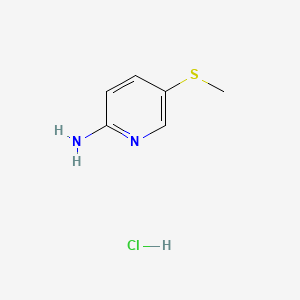
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
